

(3-(Benzylthio)phenyl)boronic acid molecular weight and formula

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Compound of Interest

Compound Name: (3-(Benzylthio)phenyl)boronic acid

Cat. No.: B1527094

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An In-Depth Technical Guide to **(3-(Benzylthio)phenyl)boronic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(3-(Benzylthio)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block for researchers and scientists in the field of drug development. Its unique structure, combining a reactive boronic acid moiety with a benzylthio-substituted phenyl ring, offers a versatile scaffold for constructing complex organic molecules. Arylboronic acids are foundational reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. This capability allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Beyond its utility in C-C bond formation, the boronic acid group itself is a significant pharmacophore, capable of forming reversible covalent bonds with diols present in biological macromolecules like proteins and carbohydrates[2][3]. This interaction is the basis for the mechanism of action of several FDA-approved drugs, including the proteasome inhibitor Bortezomib[2][4]. Furthermore, with its classification as a "Protein Degradator Building Block," **(3-(Benzylthio)phenyl)boronic acid** is positioned at the forefront of innovative therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs), making a comprehensive understanding of its properties and handling essential for drug development professionals[5].

This guide provides a senior application scientist's perspective on **(3-(Benzylthio)phenyl)boronic acid**, focusing on its physicochemical properties, a plausible synthesis and characterization workflow, its core applications in medicinal chemistry, and best practices for its handling and storage.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. **(3-(Benzylthio)phenyl)boronic acid** is a stable, solid compound under standard conditions, but like many boronic acids, it requires specific handling to maintain its integrity.

A critical characteristic of arylboronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[1][6]. This is a reversible equilibrium, and the presence of water can hydrolyze the boroxine back to the monomeric acid form[7]. The presence of both species in a sample can complicate analysis and reactivity, making controlled storage paramount.

Table 1: Core Properties of **(3-(Benzylthio)phenyl)boronic acid**

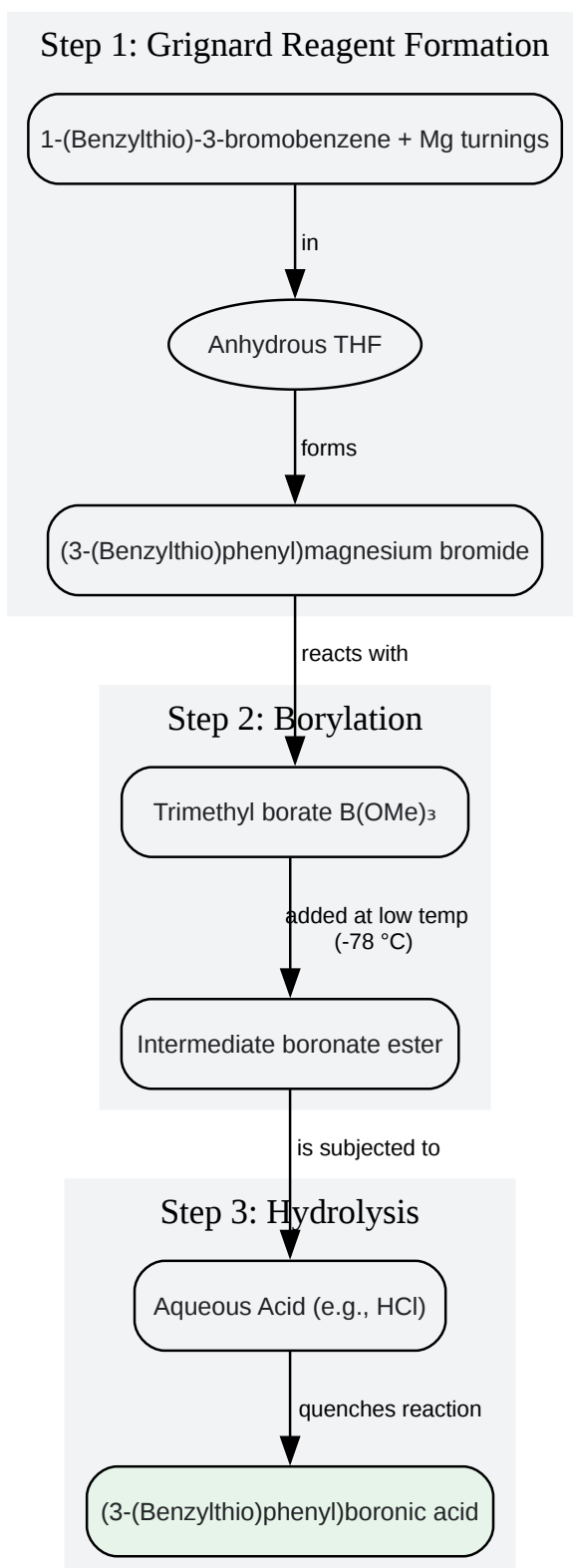
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ BO ₂ S	[5][8]
Molecular Weight	244.12 g/mol	[9][10]
CAS Number	854778-48-6	[5][8]
IUPAC Name	(3-(benzylthio)phenyl)boronic acid	[10]
Synonyms	(3-benzylsulfanylphenyl)boronic acid	[8][10]
Typical Purity	≥98%	[5]
Appearance	White to off-white solid/powder	N/A

Synthesis, Purification, and Characterization

Plausible Synthetic Route

While numerous methods exist for the synthesis of arylboronic acids, the most common and robust approach involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis^{[1][6]}. The following protocol describes a plausible and widely applicable method for synthesizing **(3-(Benzylthio)phenyl)boronic acid** from a suitable aryl halide precursor.

The causality behind this workflow is rooted in the need to generate a nucleophilic aryl species (the Grignard reagent) that can attack the electrophilic boron atom of the trialkyl borate. Every step is designed to control reactivity and maximize yield.



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Caption: Plausible synthesis workflow for **(3-(Benzylthio)phenyl)boronic acid**.

Detailed Experimental Protocol

- **Grignard Formation:** To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of 1-(benzylthio)-3-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction. The reaction is exothermic and should be maintained at a gentle reflux until the magnesium is consumed.
 - **Expertise Note:** The absolute requirement for anhydrous conditions is to prevent the highly basic Grignard reagent from being quenched by protons from water, which would halt the reaction.
- **Borylation:** Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature. This prevents side reactions and ensures selective formation of the boronate ester.
- **Hydrolysis & Isolation:** After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.
- **Work-up:** Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified via silica gel column chromatography or recrystallization to yield the final, high-purity product[[11](#)].

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

- **^1H and ^{13}C NMR Spectroscopy:** Provides definitive structural information by showing the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the benzylic methylene protons, and the carbon atoms.

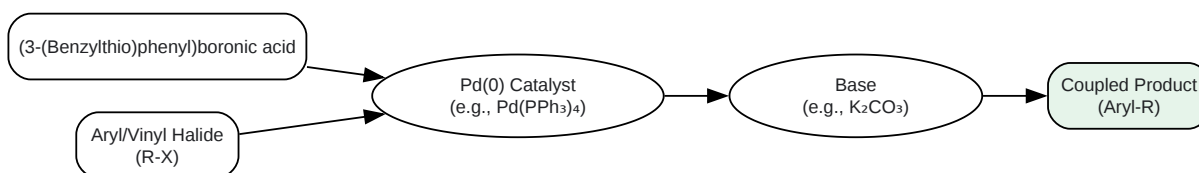
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule. Expect to see characteristic stretches for O-H (broad, from the boronic acid), aromatic C-H, and C-S bonds.
- Trustworthiness Note: Due to the potential for boroxine formation, NMR spectra may appear complex. Adding a drop of D₂O to the NMR tube can sometimes simplify the spectrum by promoting hydrolysis back to the monomeric acid. Alternatively, conversion to a stable boronate ester (e.g., with pinacol) provides a single, easily characterizable species[6].

Core Applications in Drug Development

The utility of **(3-(Benzylthio)phenyl)boronic acid** in drug discovery stems from the reactivity of the boronic acid and the structural contribution of the substituted phenyl ring.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organohalide. This reaction is a workhorse in medicinal chemistry due to its mild conditions, functional group tolerance, and high yields.



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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

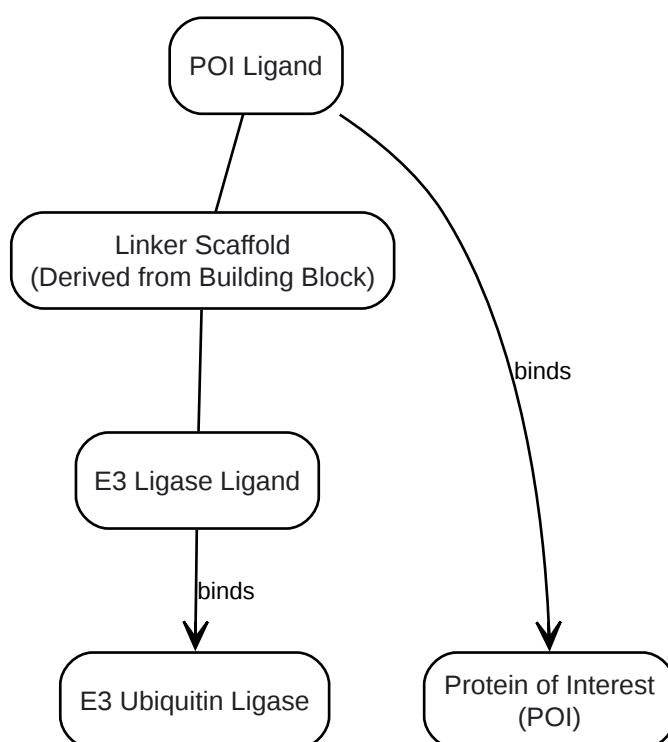
In a drug synthesis campaign, this allows for the modular assembly of complex molecular architectures, where the (3-(benzylthio)phenyl) moiety can be precisely installed into a lead compound to modulate its pharmacological properties.

Building Block for Targeted Protein Degraders (PROTACs)

The designation of this molecule as a "Protein Degradation Building Block" is significant^[5].

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. **(3-**

(Benzylthio)phenyl)boronic acid serves as a versatile scaffold that can be incorporated into any of these three components, often as part of the linker or as a precursor to a more complex ligand.



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Caption: Conceptual role of a building block in PROTAC architecture.

Handling, Storage, and Safety Protocols

Authoritative grounding in safe laboratory practice is non-negotiable. The protocols for handling **(3-(Benzylthio)phenyl)boronic acid** are derived from general best practices for arylboronic acids.

Safe Handling Workflow

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[12].
- Dispensing: Avoid creating dust when weighing or transferring the material. Use appropriate tools and a contained workspace.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[12][13].
- Spill Cleanup: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal[12].

Storage for Long-Term Stability

To ensure the integrity and reactivity of the compound, strict storage conditions must be followed.

- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen[9][12]. This prevents oxidative degradation and minimizes contact with atmospheric moisture.
- Temperature: While some suppliers suggest room temperature storage, best practice for preserving arylboronic acids is refrigeration (2-8 °C)[12].
- Container: Use a tightly sealed container to prevent moisture absorption (hygroscopicity), which can lead to boroxine formation and caking[12][13].

Considerations for Genotoxic Impurities

Researchers in drug development must be aware that arylboronic acids have been identified as potential genotoxic impurities (PGIs)[14]. Regulatory agencies require strict control of PGIs in final drug substances. Therefore, any synthesis utilizing **(3-(Benzylthio)phenyl)boronic acid** must include a robust purification strategy to remove any unreacted starting material to parts-per-million (ppm) levels. This can be achieved through methods such as scavenging resins, selective crystallization, or ensuring reaction completion followed by rigorous purification[14].

Conclusion

(3-(Benzylthio)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its value lies in its dual nature: as a reliable partner in powerful C-C bond-forming reactions and as a versatile building block for advanced therapeutic modalities like targeted protein degraders. By understanding its fundamental properties, employing robust synthetic and analytical protocols, and adhering to strict handling and storage standards, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

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